molecular formula C14H24Cl2N6O8S2 B14657213 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea CAS No. 39441-95-7

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea

Cat. No.: B14657213
CAS No.: 39441-95-7
M. Wt: 539.4 g/mol
InChI Key: HYWMYBUEHPTQSM-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are chemical compounds known for their potential applications in medicinal chemistry. These compounds are derivatives of nitrosourea, a class of compounds that have been extensively studied for their antineoplastic (anti-cancer) properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 1,1-dioxothiolane-3-carboxylic acid, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea have several scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as antineoplastic agents due to their ability to alkylate DNA.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis (programmed cell death). The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Carmustine: Another nitrosourea compound used in chemotherapy.

    Lomustine: Similar in structure and used for treating brain tumors.

    Semustine: A derivative of carmustine with similar applications.

Uniqueness

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are unique due to their specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrosourea compounds. Their dioxothiolane moiety is particularly noteworthy for its potential impact on the compound’s stability and reactivity.

Properties

CAS No.

39441-95-7

Molecular Formula

C14H24Cl2N6O8S2

Molecular Weight

539.4 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea

InChI

InChI=1S/2C7H12ClN3O4S/c8-2-3-11(10-13)7(12)9-6-1-4-16(14,15)5-6;8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h2*6H,1-5H2,(H,9,12)

InChI Key

HYWMYBUEHPTQSM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)N(CCCl)N=O.C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O

Origin of Product

United States

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